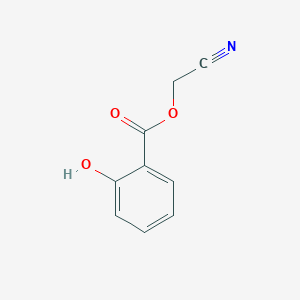

2-Hydroxybenzoic acid cyanomethyl ester

説明

2-Hydroxybenzoic acid cyanomethyl ester is a salicylic acid derivative where the hydroxyl group is esterified with a cyanomethyl substituent. Its structure (C₈H₅NO₃) combines the aromatic 2-hydroxybenzoic acid core with a nitrile-functionalized ester group. This compound is synthesized via nucleophilic substitution or esterification reactions. For example, methyl esters of hydroxybenzoic acids can be converted to cyanomethyl esters by treatment with chloroacetonitrile in the presence of a base like triethylamine, achieving yields of ~76% . The nitrile group enhances its utility in synthetic chemistry, particularly for introducing photoactivatable or reactive handles into peptides and proteins .

特性

IUPAC Name |

cyanomethyl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-5-6-13-9(12)7-3-1-2-4-8(7)11/h1-4,11H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYZNOGSMXKEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Reactivity and Functional Differences

- Cyanomethyl Ester: The nitrile group imparts electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols). This reactivity is exploited in bioconjugation, where it serves as a precursor for introducing non-canonical amino acids into proteins .

- Methyl/Benzyl Esters : These lack reactive side chains, making them more stable. Methyl salicylate is hydrolyzed slowly in vivo to release salicylic acid, contributing to its anti-inflammatory effects .

- Hydroxyethyl Ester : The hydroxyl group enhances hydrophilicity, favoring use in transdermal formulations .

Application-Specific Divergence

準備方法

Direct Alkylation with Haloacetonitrile

This method involves the reaction of 2-hydroxybenzoic acid with chloroacetonitrile (ClCHCN) in the presence of a base, which facilitates deprotonation of the carboxylic acid group. The nucleophilic oxygen then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the cyanomethyl ester.

Reaction Conditions

-

Base : Potassium carbonate (KCO) or similar inorganic bases are employed to deprotonate the carboxylic acid.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing ionic intermediates.

-

Temperature : Elevated temperatures (70–80°C) accelerate the reaction, typically requiring 4–6 hours for completion.

-

Workup : Post-reaction, the mixture is diluted with water, extracted with organic solvents (e.g., ethyl acetate), and purified via crystallization or distillation.

Example Protocol

In a representative procedure, 2-hydroxybenzoic acid (5.25 g, 0.038 mol) is combined with chloroacetonitrile (3.5 mL, 0.055 mol) and KCO (7.5 g, 0.054 mol) in DMF (20 mL). The mixture is stirred at 70°C for 4 hours, cooled, and poured into ice water. The precipitate is filtered and recrystallized from ethanol to yield the cyanomethyl ester.

Acid Chloride Condensation with α-Hydroxynitrile

This two-step approach begins with converting 2-hydroxybenzoic acid to its acid chloride using thionyl chloride (SOCl) or oxalyl chloride. The acid chloride is then reacted with α-hydroxynitrile (e.g., glycolonitrile) in the presence of a tertiary amine and a catalyst.

Reaction Conditions

-

Acid Chloride Formation : Thionyl chloride is added dropwise to 2-hydroxybenzoic acid under reflux (60–70°C) for 2 hours, followed by solvent evaporation.

-

Esterification : The acid chloride is combined with glycolonitrile, triethylamine (as an HCl scavenger), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an inert solvent (e.g., dichloromethane).

-

Temperature : Conducted at 0–25°C to minimize side reactions.

Example Protocol

2-Hydroxybenzoic acid chloride (prepared from 10 g, 0.072 mol of salicylic acid) is dissolved in dichloromethane (50 mL). Glycolonitrile (5.3 g, 0.094 mol), triethylamine (10.1 mL, 0.072 mol), and DMAP (0.88 g, 0.0072 mol) are added sequentially. The mixture is stirred at 25°C for 12 hours, washed with water, and concentrated to isolate the ester.

Reaction Optimization and Conditions

Solvent Selection

Catalytic Systems

Temperature and Pressure

Purification Techniques

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) : H NMR spectra confirm ester formation via signals at δ 4.8–5.2 ppm (OCHCN) and δ 10.5 ppm (phenolic -OH).

-

Gas Chromatography (GC) : Purity >99% is achievable with optimized protocols.

Comparative Analysis of Methods

Industrial Applications and Scalability

The direct alkylation method is favored for large-scale synthesis due to its simplicity and lower solvent consumption. In contrast, the acid chloride route, while high-yielding, demands rigorous moisture control, complicating industrial adoption .

Q & A

Q. What synthetic routes optimize the production of 2-hydroxybenzoic acid cyanomethyl ester while minimizing by-products?

The compound is often synthesized via esterification of 2-hydroxybenzoic acid with cyanomethyl halides or through cyclization reactions. For example, sodium hydride-mediated cyclization of precursors like 3-[2-(dicyanomethylene)hydrazinyl]benzoic acid generates the ester as a by-product. Optimization involves:

- Stepwise base addition (e.g., NaH) to control reaction kinetics and reduce side products like pyrazolo[4,3-d]pyrimidines .

- Monitoring via TLC to track intermediate formation and isolate the cyanomethyl ester via column chromatography .

- Adjusting solvent polarity and temperature to favor ester formation over cyclized products.

Q. How is the structural integrity of 2-hydroxybenzoic acid cyanomethyl ester confirmed in synthetic workflows?

Key characterization methods include:

- NMR spectroscopy : Proton and carbon NMR identify ester carbonyl (~165-175 ppm) and cyanomethyl (–CN) groups, with aromatic protons resonating between 6.5–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion for C₉H₇NO₃: 178.05) and fragmentation patterns .

- HPLC purity analysis : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the critical solubility and stability considerations for this compound in experimental assays?

- Solubility : The compound is typically dissolved in polar aprotic solvents (e.g., DMSO or DMF) at 10 mM stock solutions. Co-solvents like isopropanol may enhance solubility .

- Stability : LC-MS studies show resistance to hydrolysis under physiological conditions (pH 7.4, 37°C), retaining >90% integrity over 24 hours. Stability in acidic/basic conditions requires empirical validation .

Advanced Research Questions

Q. How does the cyanomethyl ester moiety influence biological activity compared to other esters (e.g., methyl or benzyl esters)?

Structure-activity relationship (SAR) studies reveal:

- Cyanomethyl vs. Carboxylate : The cyanomethyl ester in compound 7 exhibits similar agonistic activity to the free acid in Hsp70 binding assays, likely due to its ability to act as a hydrogen bond acceptor (e.g., interacting with E218/R155 residues in Hsp70) without hydrolysis .

- Hydrophobic esters (e.g., methyl, benzyl) show reduced activity due to poor polar interactions, while charged groups (e.g., pyridine) disrupt binding .

- Docking models suggest the cyanomethyl group’s nitrile aligns with polar pockets in target proteins, enabling precise ligand-receptor positioning .

Q. What computational strategies predict binding interactions of 2-hydroxybenzoic acid cyanomethyl ester with biological targets?

- Molecular docking (e.g., AutoDock Vina) models the ester’s binding to Hsp70, highlighting interactions with E218, F217, and R171 residues.

- MD simulations assess stability of the ester-protein complex under physiological conditions, focusing on hydrogen bond persistence and side-chain flexibility .

- Quantum mechanical calculations (e.g., DFT) evaluate electronic properties of the nitrile group to optimize synthetic analogs .

Q. How can SAR studies guide the design of analogs with enhanced target affinity?

- Side-chain modifications : Extending the carbon linker beyond three methylene groups reduces activity, suggesting a need for optimal spacer length (~3 carbons) to position the nitrile group .

- Heterocyclic substitutions : Introducing pyrimidinone or quinoline moieties improves hydrogen bonding but requires balancing hydrophobicity .

- Prodrug potential : Despite stability under assay conditions, the ester’s logP (2.1) suggests better membrane permeability than the carboxylate, warranting in vivo PK/PD studies .

Methodological Notes

- Synthetic protocols should prioritize anhydrous conditions and inert atmospheres to avoid ester hydrolysis .

- Biological assays require pre-validation of ester stability to rule out prodrug effects .

- Computational models must incorporate solvent effects and flexible side-chain docking for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。